5'-Iodoresiniferatoxin

Übersicht

Beschreibung

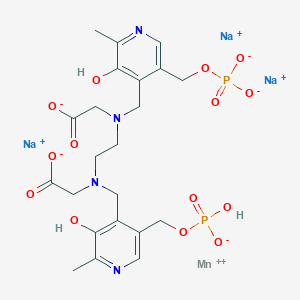

Iodoresiniferatoxin is a potent competitive antagonist of the Transient Receptor Potential Vanilloid 1 receptor. It is derived from resiniferatoxin, a naturally occurring compound found in the latex of the Euphorbia resinifera plant. Iodoresiniferatoxin is known for its high affinity for the Transient Receptor Potential Vanilloid 1 receptor and its ability to modulate pain pathways .

Wissenschaftliche Forschungsanwendungen

Iodoresiniferatoxin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeug verwendet, um die Struktur-Aktivitäts-Beziehungen von Vanilloid-Rezeptoren zu untersuchen und neue Rezeptor-Antagonisten zu entwickeln.

Biologie: Die Verbindung wird in der Forschung zu Schmerzbahnen und der Funktion sensorischer Neuronen eingesetzt.

Medizin: Iodoresiniferatoxin wird hinsichtlich seiner potenziellen therapeutischen Anwendungen bei der Schmerzbehandlung und bei neurodegenerativen Erkrankungen untersucht.

Industrie: Es wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in Qualitätskontrollprozessen eingesetzt

5. Wirkmechanismus

Iodoresiniferatoxin entfaltet seine Wirkung durch die Bindung an den Transienten Rezeptorpotenzial Vanilloid 1-Rezeptor, einen Calcium-permeablen Ionenkanal, der durch Capsaicin, Hitze und niedrigen pH-Wert aktiviert wird. Durch die Blockierung des Kanalporens verhindert Iodoresiniferatoxin den Einstrom von Calciumionen und hemmt so die Aktivität des Rezeptors. Diese antagonistische Wirkung moduliert Schmerzbahnen und reduziert die Schmerzempfindung .

Ähnliche Verbindungen:

Resiniferatoxin: Ein potenter Agonist des Transienten Rezeptorpotenzials Vanilloid 1-Rezeptors, von dem Iodoresiniferatoxin abgeleitet ist.

Capsaicin: Ein weiterer Agonist des Transienten Rezeptorpotenzials Vanilloid 1-Rezeptors, der häufig in Chilischoten vorkommt.

Capsazepin: Ein bekannter Antagonist des Transienten Rezeptorpotenzials Vanilloid 1-Rezeptors, der in der Forschung als Referenzverbindung verwendet wird

Einzigartigkeit: Iodoresiniferatoxin ist aufgrund seiner hohen Affinität und Selektivität für den Transienten Rezeptorpotenzial Vanilloid 1-Rezeptor einzigartig. Im Gegensatz zu Resiniferatoxin und Capsaicin, die Agonisten sind, wirkt Iodoresiniferatoxin als Antagonist, was es wertvoll für die Untersuchung der inhibitorischen Mechanismen des Rezeptors macht. Seine Fähigkeit, Schmerzbahnen mit hoher Potenz zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

5’-Iodoresiniferatoxin (I-RTX) is a strong competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . The TRPV1 receptor encodes a protein of 838 amino acids forming a calcium-permeable channel that is activated by capsaicin but also by noxious heat and low extracellular pH . TRPV1 receptors are expressed in many systems in the central and peripheral nervous system, and have a particularly important role in signal conduction in afferent pain pathways .

Mode of Action

The proposed molecular mode of action of TRPV1 antagonists like 5’-Iodoresiniferatoxin is blocking of the channel pore . Several studies using either capsaicin, pH values < 6 or heat as the agonist have shown that I-RTX works as a strong competitive TRPV1 antagonist in vitro . Recent studies also revealed partial trpv1-agonist-like effects of i-rtx in the thermoregulatory system in mice, increasing intracellular ca2+ concentrations .

Biochemical Pathways

The primary biochemical pathway affected by 5’-Iodoresiniferatoxin is the TRPV1 signaling pathway . By acting as an antagonist, I-RTX can inhibit the activation of this pathway, thereby affecting the transmission of pain signals. Under certain conditions, i-rtx can also act as a partial agonist, potentially activating the pathway and increasing intracellular ca2+ concentrations .

Pharmacokinetics

It is known that the substance is soluble in dmso and in ethanol , which could influence its absorption and distribution

Result of Action

The molecular and cellular effects of 5’-Iodoresiniferatoxin’s action primarily involve changes in calcium signaling due to its interaction with the TRPV1 receptor . In vivo, I-RTX has shown analgesic activity in the capsaicin pain test . Additionally, it has been found to induce TRPV1-dependent hypothermia .

Action Environment

The action of 5’-Iodoresiniferatoxin is influenced by environmental factors such as temperature and pH value. Research with HEK 293 cells expressing TRPV1 has shown that the binding of I-RTX is dependent upon these factors. The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .

Biochemische Analyse

Biochemical Properties

5’-Iodoresiniferatoxin interacts with the TRPV1 receptor, a protein of 838 amino acids forming a calcium-permeable channel . The TRPV1 receptor is activated by capsaicin but also by noxious heat and low extracellular pH . The binding of 5’-Iodoresiniferatoxin is dependent upon temperature and pH value .

Cellular Effects

5’-Iodoresiniferatoxin has been shown to have effects on various types of cells. For instance, it inhibits Capsaicin induced Ca2+ influx via the activation of TRPV1 expressed in HEK-293 cells . It also exerts weak, partial agonism on recombinant TRPV1 in vitro .

Molecular Mechanism

The proposed molecular mode of action of TRPV1 antagonists like 5’-Iodoresiniferatoxin is blocking of the channel pore . Several studies using either capsaicin, pH values < 6 or heat as the agonist have shown that 5’-Iodoresiniferatoxin works as a strong competitive TRPV1 antagonist in vitro .

Dosage Effects in Animal Models

In animal models, specifically mice, subcutaneous administration of 5’-Iodoresiniferatoxin (0.1–1 μmol/kg) evoked a hypothermic response similar to that evoked by capsaicin . It did not evoke this response in mice pretreated with resiniferatoxin, a potent TRPV1 agonist, or in naive TRPV1-null mice .

Vorbereitungsmethoden

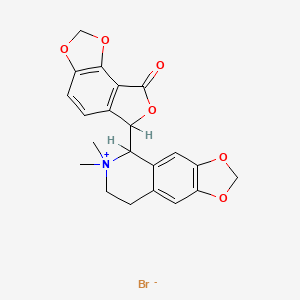

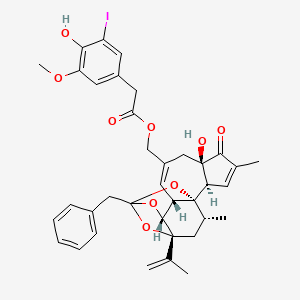

Synthetic Routes and Reaction Conditions: Iodoresiniferatoxin can be synthesized from resiniferatoxin through electrophilic aromatic substitution. The iodination of resiniferatoxin at the 5-position converts it from a Transient Receptor Potential Vanilloid 1 receptor agonist to an antagonist . The reaction typically involves the use of iodide as the substituent and is carried out under controlled conditions to ensure the selective iodination of the desired position.

Industrial Production Methods: The industrial production of iodoresiniferatoxin involves the large-scale synthesis of resiniferatoxin followed by its iodination. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of reagents, to achieve high yields and purity. The final product is purified using techniques such as chromatography to remove any impurities and by-products .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Iodoresiniferatoxin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Iod, Brom) und Nukleophile (Amine, Thiole) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So führt beispielsweise die Iodierung von Resiniferatoxin zu Iodoresiniferatoxin, während Oxidations- und Reduktionsreaktionen verschiedene oxidierte und reduzierte Derivate liefern .

Vergleich Mit ähnlichen Verbindungen

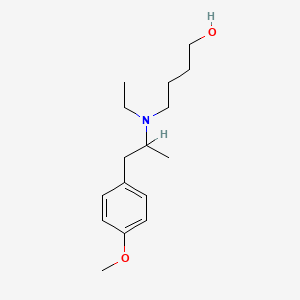

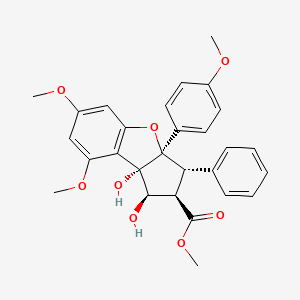

Resiniferatoxin: A potent agonist of the Transient Receptor Potential Vanilloid 1 receptor, from which iodoresiniferatoxin is derived.

Capsaicin: Another agonist of the Transient Receptor Potential Vanilloid 1 receptor, commonly found in chili peppers.

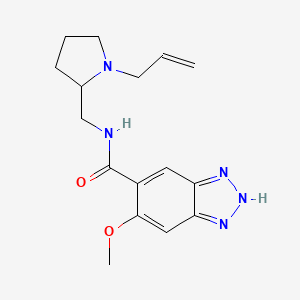

Capsazepine: A known antagonist of the Transient Receptor Potential Vanilloid 1 receptor, used as a reference compound in research

Uniqueness: Iodoresiniferatoxin is unique due to its high affinity and selectivity for the Transient Receptor Potential Vanilloid 1 receptor. Unlike resiniferatoxin and capsaicin, which are agonists, iodoresiniferatoxin acts as an antagonist, making it valuable for studying the inhibitory mechanisms of the receptor. Its ability to modulate pain pathways with high potency sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer |

535974-91-5 |

|---|---|

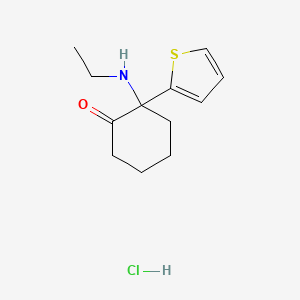

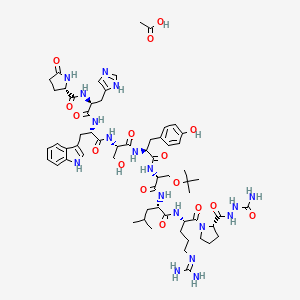

Molekularformel |

C37H39IO9 |

Molekulargewicht |

754.6 g/mol |

IUPAC-Name |

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate |

InChI |

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36-,37-/m1/s1 |

InChI-Schlüssel |

TZUJORCXGLGWDV-DZBJMWFRSA-N |

SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |

Isomerische SMILES |

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C |

Kanonische SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |

Synonyme |

5'-iodoresiniferatoxin 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-daphnetoxin-20-(4-hydroxy-5-iodo-3-ethoxybenzeneacetate I-RTX cpd iodo-resiniferatoxin iodoresiniferatoxin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.